2-Fluoro-4-isopropoxybenzoic acid
Overview
Description
2-Fluoro-4-isopropoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the second position and an isopropoxy group at the fourth position on the benzene ring. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and isopropyl alcohol.
Esterification: The 2-fluorobenzoic acid is esterified with isopropyl alcohol in the presence of a catalyst, such as sulfuric acid, to form 2-fluoro-4-isopropoxybenzoate.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters and can be hydrolyzed back to the acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group on the benzene ring influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Fluoro-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Fluoro-4-propoxybenzoic acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Fluoro-4-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMPARUPZDGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379077 | |
Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-81-2 | |
Record name | 2-Fluoro-4-(1-methylethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-isopropoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-fluoro-4-(1-methylethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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